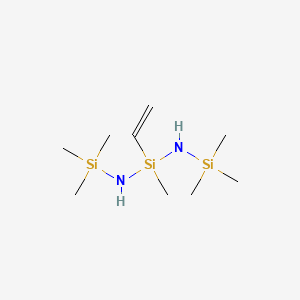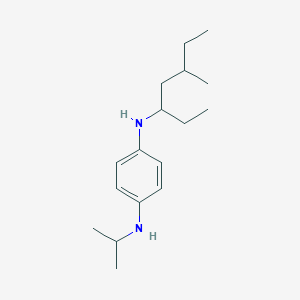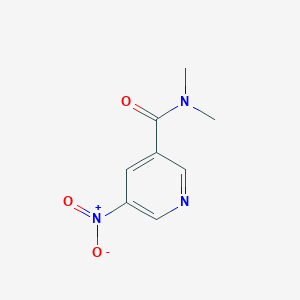![molecular formula C23H20O2 B14616513 10-[(3,5-Dimethylphenyl)methyl]-10-hydroxyphenanthren-9(10H)-one CAS No. 59862-51-0](/img/structure/B14616513.png)
10-[(3,5-Dimethylphenyl)methyl]-10-hydroxyphenanthren-9(10H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-[(3,5-Dimethylphenyl)methyl]-10-hydroxyphenanthren-9(10H)-one is a chemical compound known for its unique structure and properties It is a phenanthrene derivative with a hydroxyl group and a dimethylphenylmethyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-[(3,5-Dimethylphenyl)methyl]-10-hydroxyphenanthren-9(10H)-one typically involves multi-step organic reactions. One common method includes the Friedel-Crafts alkylation of phenanthrene with 3,5-dimethylbenzyl chloride, followed by oxidation to introduce the hydroxyl group. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
10-[(3,5-Dimethylphenyl)methyl]-10-hydroxyphenanthren-9(10H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a hydrocarbon derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenanthrene ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorination with chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 10-[(3,5-Dimethylphenyl)methyl]phenanthrene-9,10-dione.
Reduction: Formation of 10-[(3,5-Dimethylphenyl)methyl]phenanthrene.
Substitution: Various substituted phenanthrene derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
10-[(3,5-Dimethylphenyl)methyl]-10-hydroxyphenanthren-9(10H)-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 10-[(3,5-Dimethylphenyl)methyl]-10-hydroxyphenanthren-9(10H)-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the phenanthrene core can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
10-Hydroxyphenanthrene: Lacks the dimethylphenylmethyl substituent, resulting in different reactivity and properties.
3,5-Dimethylphenylphenanthrene: Lacks the hydroxyl group, affecting its chemical behavior and applications.
Uniqueness
10-[(3,5-Dimethylphenyl)methyl]-10-hydroxyphenanthren-9(10H)-one is unique due to the presence of both the hydroxyl group and the dimethylphenylmethyl substituent. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
59862-51-0 |
|---|---|
Fórmula molecular |
C23H20O2 |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
10-[(3,5-dimethylphenyl)methyl]-10-hydroxyphenanthren-9-one |
InChI |
InChI=1S/C23H20O2/c1-15-11-16(2)13-17(12-15)14-23(25)21-10-6-5-8-19(21)18-7-3-4-9-20(18)22(23)24/h3-13,25H,14H2,1-2H3 |
Clave InChI |
SKSIWPOAAYWYRA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)CC2(C3=CC=CC=C3C4=CC=CC=C4C2=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(1H-Indol-3-yl)-1H-imidazole-1,3(2H)-diyl]bis(phenylmethanone)](/img/structure/B14616438.png)

![Phosphonium, triphenyl[(phenylseleno)methyl]-, bromide](/img/structure/B14616450.png)

![4,4'-[5-(2-Chlorophenyl)-1,3-oxazole-2,4-diyl]bis(N,N-diethylaniline)](/img/structure/B14616459.png)



![2-[(3-Methyloxiran-2-yl)methyl]-1lambda~6~-thiolane-1,1-dione](/img/structure/B14616475.png)

![Ethenyl N-{2-[4-(carboxylatooxy)-3-ethenylphenyl]ethyl}glycinate](/img/structure/B14616481.png)


